7-Ethoxybenzo[d]isoxazol-3-amine
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Overview
Description
7-Ethoxybenzo[d]isoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 7-Ethoxybenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole .
Industrial Production Methods: Industrial production methods for isoxazole derivatives typically focus on optimizing yield and purity while minimizing environmental impact. Techniques such as polymer-bound synthesis and the use of eco-friendly solvents are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxybenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve nucleophilic or electrophilic reagents under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-Ethoxybenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Ethoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a GABA uptake inhibitor, thereby exerting anticonvulsant effects. The compound’s structure allows it to bind to biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 6-Ethoxybenzo[d]isoxazol-3-amine
- 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
Comparison: While similar in structure, 7-Ethoxybenzo[d]isoxazol-3-amine is unique due to its specific functional groups, which impart distinct biological activities and chemical properties. For example, the ethoxy group may enhance its lipophilicity, affecting its pharmacokinetic profile .
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
7-ethoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-7-5-3-4-6-8(7)13-11-9(6)10/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
LEWWMCVROWPHOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1ON=C2N |
Origin of Product |
United States |
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